

Avotaciclib experimental cancer models

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Drug Profile: Avotaciclib (BEY1107)

Avotaciclib is a small molecule, orally active inhibitor of **cyclin-dependent kinase 1 (CDK1)** that is investigated for its potential to inhibit tumor cell proliferation and induce apoptosis [1] [2]. It is currently in the investigational stage for treating various cancers [2].

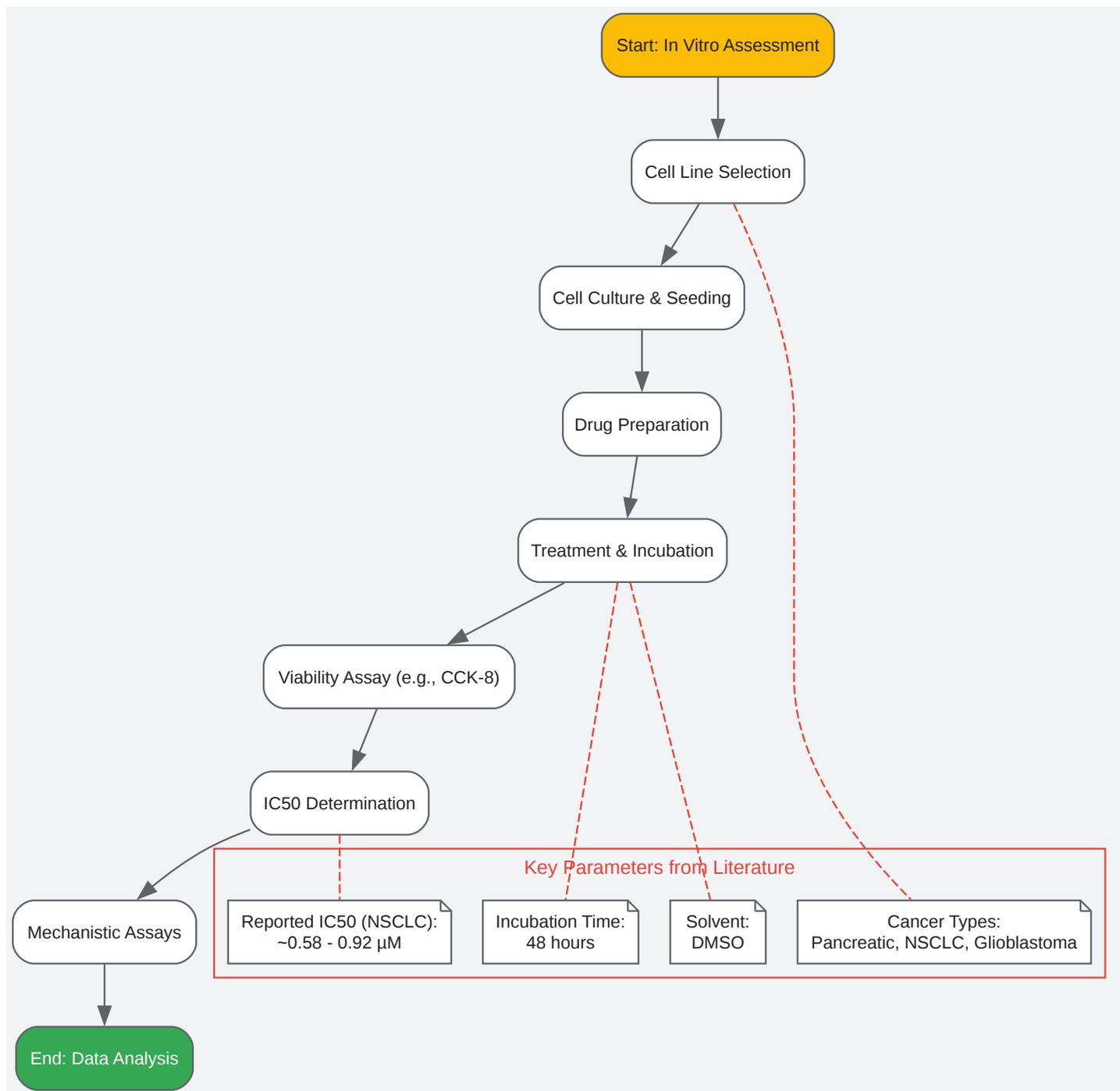
The table below summarizes the core information available for **Avotaciclib**:

Attribute	Description
Alternative Names	BEY 1107; BEY-A; BEY1107G; BEY1107P [3]
Originator	BeyondBio [3]
Molecular Formula	C ₁₃ H ₁₁ N ₇ O [1] [2]
Mechanism of Action	Potent and selective cyclin-dependent kinase 1 (CDK1) inhibitor [4] [1] [2]
Related Salts	Avotaciclib trihydrochloride, Avotaciclib sulfate [2]
Primary Research Applications	Pancreatic cancer, non-small cell lung cancer (NSCLC), glioblastoma, colorectal cancer [1] [2]

Attribute	Description
Highest Development Phase	Phase I/II (for pancreatic and colorectal cancer) [3]
Clinical Trial Identifier	NCT03579836 (Evaluation in Pancreatic Cancer) [2]

Proposed Experimental Workflow for In Vitro Assessment

The following diagram outlines a generalizable protocol for initial in vitro evaluation of **Avotaciclilb**'s anti-tumor effects, based on standard oncology drug development practices. Specific parameters from search results are integrated where available.



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Detailed Protocol Steps

• Drug Preparation

- Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. **Avotaciclib** trihydrochloride has a solubility of up to 78 mg/mL in water [4].
- Aliquot and store at -20°C, protected from light and under nitrogen, to maintain stability [1].
- For cell culture treatments, dilute the stock solution directly into the cell culture medium. The final DMSO concentration should typically be $\leq 0.1-0.5\%$ to avoid solvent toxicity [5].

• Cell Culture and Treatment

- **Cell Lines:** Use human cancer cell lines relevant to **Avotaciclib**'s research applications. For pancreatic cancer and NSCLC, select appropriate panels. Include **Rb-proficient** cell lines, as the retinoblastoma protein is essential for the response to cell cycle inhibitors [6].
- **Dosing:** Treat cells with a concentration range of **Avotaciclib**. Literature suggests testing from 0.1 μM to 64 μM , with an incubation period of 48 hours [1].
- **Controls:** Include a vehicle control (DMSO at the same concentration used for treatments) and a positive control if available.

• Cell Viability and Proliferation Assay

- After the incubation period, assess cell viability using standard assays like the Cell Counting Kit-8 (CCK-8) [5].
- Calculate the **half-maximal inhibitory concentration (IC50)** using non-linear regression analysis with software such as GraphPad Prism [5]. In radiotherapy-resistant NSCLC cell lines, **Avotaciclib** showed IC50 values ranging from approximately **0.58 μM to 0.92 μM** [1].

• Mechanistic Investigations

- **Cell Cycle Analysis:** Use flow cytometry to analyze DNA content. **Avotaciclib** is expected to induce **G1 phase arrest** by inhibiting CDK1, preventing cell cycle progression [6] [5].
- **Apoptosis Assay:** Quantify apoptosis using flow cytometry with Annexin V/propidium iodide staining, as **Avotaciclib** has been reported to induce apoptosis [1].
- **Western Blotting:** Confirm target engagement and mechanism by analyzing protein expression. Look for a decrease in phosphorylated Rb (pRb) and other CDK1 substrate proteins [6].

Research Applications and Further Directions

- **Investigated Cancers:** Clinical trials are exploring **Avotaciclib**'s use in **locally advanced or metastatic pancreatic cancer, glioblastoma, and metastatic colorectal cancer**, both as a monotherapy and in combination with gemcitabine [3] [2].
- **Combination Therapy:** Preliminary research suggests investigating combinations with other agents. One study noted enhanced effects when a CDK1 inhibitor was combined with another compound (PV-1019) in NSCLC models [1].

Notes and Limitations of Available Data

The major constraint for preparing detailed application notes is the scarcity of publicly available primary research data. The information is largely confined to:

- **Supplier Datasheets:** Provide chemical information and basic, generalized biological activity [4] [1].
- **Clinical Trial Registries:** Offer information on trial status and design but not detailed experimental results [3] [2].
- **Drug Profiles:** Contain high-level summaries without in-depth methodology or raw data [3] [2].

Consequently, specific quantitative data on efficacy in standardized animal models, detailed pharmacokinetic parameters, and optimized in vivo dosing regimens could not be sourced.

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References

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